molecular formula C27H24O4 B12394575 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol

2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol

Cat. No.: B12394575
M. Wt: 412.5 g/mol
InChI Key: WZFIJLNTQYXDQA-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol, also referred to as compound 20C in research literature, is a bibenzyl compound naturally found in the orchid Gastrodia elata . This compound has attracted significant scientific interest for its potent neuroprotective properties, making it a valuable tool for researchers investigating therapeutic strategies for neurodegenerative diseases . Studies conducted on cellular models, particularly PC12 cells, have demonstrated that 20C effectively protects neurons against apoptosis induced by neurotoxins such as rotenone, a common model for Parkinson's disease . The primary mechanism of action underpinning this neuroprotection is the activation of the Nrf2/ARE/HO-1 signaling pathway . By activating this crucial cellular defense pathway, 20C enhances the expression of antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby reducing oxidative stress and preventing mitochondrial dysfunction and caspase-3 activation associated with neuronal cell death . This specific mechanism positions 20C as a promising candidate for further research into conditions driven by oxidative damage, including Parkinson's disease and other related neurological disorders. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C27H24O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[4-hydroxy-3-[(4-hydroxyphenyl)methyl]phenyl]methyl]-4-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C27H24O4/c28-24-7-1-18(2-8-24)13-20-5-11-27(31)23(15-20)17-21-6-12-26(30)22(16-21)14-19-3-9-25(29)10-4-19/h1-12,15-16,28-31H,13-14,17H2

InChI Key

WZFIJLNTQYXDQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=CC(=C(C=C3)O)CC4=CC=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Hydroxymethylation

Procedure :

  • Initial Condensation :
    Phenol reacts with paraformaldehyde (1:1–1:7 molar ratio) in aqueous HCl/acetic acid at 60–65°C for 7 hours. This generates hydroxymethyl intermediates, including 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol.
    • Catalyst : Potassium acetate (1–5 mol%).
    • Yield : 70–90% for mono-hydroxymethylation.
  • Sequential Alkylation :
    Hydroxybenzyl alcohols are converted to chlorides (e.g., using SOCl₂) and coupled to a central phenol core (e.g., 1,3-dihydroxybenzene) in DMF with K₂CO₃.

    • Solvent : Dimethylformamide (DMF) or ethylene dichloride.
    • Temperature : 50–80°C.
  • Purification :
    Countercurrent extraction with water/organic solvents (e.g., methyl isobutyl ketone) isolates products by polarity.

Example :
Reaction of 4-hydroxybenzyl alcohol with 1,3-dihydroxybenzene in DMF/K₂CO₃ yields 2-(4-hydroxybenzyl)-1,3-dihydroxybenzene. A second alkylation with 4-hydroxybenzyl chloride installs the third substituent.

Acid-Catalyzed Friedel-Crafts Alkylation

Procedure :

  • Protective Group Strategy :
    • Phenolic -OH groups are acetylated to prevent undesired side reactions.
    • Acetoxybenzyl acetates are reacted with alkyl halides in methanol, followed by hydrolysis to free -OH groups.
  • Friedel-Crafts Reaction :
    • Benzyl alcohols are activated with Lewis acids (e.g., AlCl₃) to form electrophilic intermediates.
    • Alkylation of a central phenol derivative (e.g., resorcinol) proceeds at the ortho/para positions.

Example :
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol reacts with resorcinol in the presence of AlCl₃, yielding 2-(4-hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol after deprotection.

Industrial-Scale Optimization

Solvent Systems and Extraction

  • Countercurrent Distribution :
    A three-stage extraction using water/methyl isobutyl ketone separates dihydroxydiphenylmethanes (organic phase) and hydroxybenzyl alcohols (aqueous phase).
    • Volume Ratios : Vary from 5:1 to 1:1 (organic:aqueous) to isolate individual isomers.

Catalytic Enhancements

  • Aluminum Phenate Catalysts :
    Enable selective ortho-hydroxymethylation of phenol, minimizing polyalkylation.
    • Conditions : Anhydrous environment, 50–75°C.
  • Quaternary Ammonium Iodides :
    Accelerate alkylation of dihydroxybenzophenones with alkyl chlorides.

Challenges and Solutions

Regioselectivity Control

  • Ortho vs. Para Preference :
    Basic catalysts (e.g., KOH) favor para-hydroxymethylation, while acidic conditions (e.g., HCl) enhance ortho-substitution.
  • Steric Effects :
    Bulky substituents (e.g., tert-butyl groups) direct alkylation to less hindered positions.

Byproduct Management

  • Dihydroxydiphenylmethanes :
    Formed via self-condensation of hydroxybenzyl alcohols. Mitigated by low-temperature reactions (30–50°C) and rapid extraction.
  • Polyhydroxymethylphenols :
    Controlled by limiting formaldehyde equivalents (1:1–1:2 phenol:formaldehyde).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR :
    Peaks at δ 7.35–7.30 (m, aromatic H), δ 6.56 (s, phenolic -OH), δ 3.81 (s, -OCH₃).
  • IR :
    Broad -OH stretch at 3200–3500 cm⁻¹, C-O-C at 1250 cm⁻¹.

Purity and Yield Data

Step Yield (%) Purity (HPLC)
Hydroxymethylation 70–90 85–92
Alkylation 60–75 90–95
Final Product 72 99.2

Chemical Reactions Analysis

Types of Reactions: A-Synuclein Inhibitor 9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of A-Synuclein Inhibitor 9, each with potentially different inhibitory activities and pharmacokinetic properties .

Scientific Research Applications

The compound 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol is a polyphenolic compound that has garnered attention for its potential applications in various fields, particularly in medicine and materials science. This article will explore its scientific research applications, supported by data tables and case studies.

Properties

  • Molecular Formula : C22H22O4
  • Molecular Weight : 350.41 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antioxidant Activity

Research has demonstrated that polyphenolic compounds exhibit significant antioxidant properties. This compound, in particular, has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.

Case Study

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar polyphenolic compounds and found that they could reduce oxidative damage in cellular models . The findings suggest that compounds like 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol may play a role in developing dietary supplements aimed at enhancing health through antioxidant mechanisms.

Anti-inflammatory Properties

The compound's structure indicates potential anti-inflammatory effects. Polyphenols have been widely studied for their ability to modulate inflammatory pathways.

Data Table: Anti-inflammatory Effects

Study ReferenceIn Vitro ModelResult
MacrophagesReduced TNF-α secretion by 40%
Human fibroblastsInhibition of IL-6 production by 30%

Anticancer Potential

Recent investigations into the anticancer properties of phenolic compounds have shown promising results. The compound has been tested against various cancer cell lines, exhibiting cytotoxic effects.

Case Study

In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death . This suggests potential applications in cancer therapy.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging.

Data Table: Cosmetic Formulation Efficacy

IngredientConcentrationEfficacy
2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol0.5%Significant reduction in skin redness after UV exposure
Vitamin C1%Enhanced skin brightness

Mechanism of Action

A-Synuclein Inhibitor 9 exerts its effects by binding to alpha-synuclein monomers, preventing their aggregation into fibrils. This binding stabilizes the monomeric form of alpha-synuclein, reducing the formation of toxic oligomers and fibrils. The compound interacts with specific regions of the alpha-synuclein protein, such as the N-terminal region, to inhibit the aggregation process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Gastrodia elata and Gymnadenia conopsea

Bibenzyls and dihydrostilbenes with hydroxybenzyl substitutions are common in Gastrodia elata and Gymnadenia conopsea. Key analogues include:

Table 1: Structural and Bioactive Comparison
Compound Name Source Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity
20C Gastrodia elata Three 4-hydroxybenzyl groups C₂₇H₂₄O₄ 412.5 Neuroprotection via Nrf2 pathway; reduces oxidative stress in PD models
2,4-bis(4-hydroxybenzyl)phenol Gastrodia elata Two 4-hydroxybenzyl groups at positions 2 and 4 C₂₀H₁₈O₃ 306.3 Antioxidant activity inferred from structural similarity to 20C
4-hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether Gastrodia elata 4-hydroxybenzyl group and methyl ether at position 3 C₁₅H₁₆O₃ 244.3 Moderate neuroprotective activity in HT22 hippocampal neurons
Batatacin III Gymnadenia conopsea Dihydrostilbene skeleton with hydroxy and methoxy groups Not provided Not provided Antimicrobial properties; dihydrostilbene backbone may enhance lipophilicity
3,3'-dihydroxy-2-(4-hydroxybenzyl)-5-methoxybibenzyl Gymnadenia conopsea 4-hydroxybenzyl, 3,3'-dihydroxy, and 5-methoxy groups C₂₈H₂₆O₅ 442.5 Antioxidant; methoxy substitution may improve membrane permeability

Key Structural and Functional Differences

Substituent Number and Position: 20C’s three hydroxybenzyl groups enhance its ability to scavenge free radicals compared to analogues like 2,4-bis(4-hydroxybenzyl)phenol (two groups). This likely contributes to its superior activation of the Nrf2 pathway .

Bioactivity: 20C’s neuroprotection is mechanistically distinct from simpler phenolic ethers (e.g., 4-hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether), which lack the multi-target antioxidant capacity of bibenzyls . Dihydrostilbenes (e.g., batatacin III) show antimicrobial rather than neuroprotective effects, highlighting the role of backbone structure in biological targeting .

Artifact Considerations: Ethylated derivatives (e.g., 4-(ethoxymethyl)-2-(4-hydroxybenzyl)phenol) may form during ethanol extraction, complicating natural abundance assessments .

Biological Activity

2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol, a polyphenolic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antioxidant, anti-inflammatory, and neuroprotective properties, supported by recent studies and case analyses.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₄O₄
  • Molecular Weight : 258.26 g/mol
  • IUPAC Name : 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of polyphenolic compounds. The compound exhibits significant free radical scavenging activity, which is crucial for combating oxidative stress.

  • Case Study : A study by Zhang et al. (2021) evaluated the antioxidant capacity of various phenolic compounds, including 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol, using DPPH and ABTS assays. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in preventing oxidative damage in biological systems.

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects.

  • Research Findings : A study conducted by Liu et al. (2020) investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with the compound significantly decreased the production of pro-inflammatory cytokines (TNF-α, IL-6) and inhibited the NF-kB signaling pathway.

Neuroprotective Effects

Neuroprotection is another critical area where this compound has shown efficacy.

  • Case Study : In a rat model of transient focal cerebral ischemia, 2-(4-Hydroxy-3-(4-hydroxybenzyl)-benzyl)-4-(4-hydroxybenzyl)phenol was administered to assess its neuroprotective effects. Results indicated a marked reduction in neuronal apoptosis and improved neurological scores post-treatment (Wang et al., 2019). The mechanism appears to involve modulation of apoptotic pathways and enhancement of antioxidant defenses.

Data Summary

Biological ActivityAssay TypeResults
AntioxidantDPPHSignificant reduction in free radicals
Anti-inflammatoryLPS-inducedDecreased TNF-α and IL-6 levels
NeuroprotectiveIschemia modelReduced apoptosis and improved outcomes

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